Ethyl 3,4-difluoro-5-hydroxybenzoate

Description

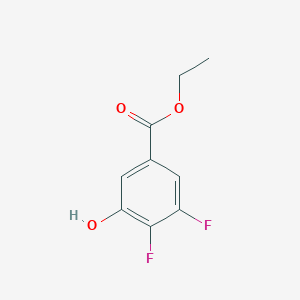

Ethyl 3,4-difluoro-5-hydroxybenzoate is an aromatic ester featuring a benzoate backbone substituted with two fluorine atoms at the 3- and 4-positions and a hydroxyl group at the 5-position.

Properties

Molecular Formula |

C9H8F2O3 |

|---|---|

Molecular Weight |

202.15 g/mol |

IUPAC Name |

ethyl 3,4-difluoro-5-hydroxybenzoate |

InChI |

InChI=1S/C9H8F2O3/c1-2-14-9(13)5-3-6(10)8(11)7(12)4-5/h3-4,12H,2H2,1H3 |

InChI Key |

CGJNFDBJSRGSFJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)F)F)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Mthis compound

- Molecular Formula : C₈H₆F₂O₃

- Molecular Weight : 188.13 g/mol

- Storage : Requires refrigeration (2–8°C), indicating thermal sensitivity.

- Key Differences: The methyl ester reduces molecular weight by ~14 g/mol compared to the ethyl derivative (calculated molecular weight: 202.13 g/mol for ethyl).

Ethyl 2,3,4,5-Tetrafluorobenzoate

- Molecular Formula : C₉H₆F₄O₂

- Molecular Weight : 222.14 g/mol (calculated).

- Key Differences: Additional fluorines at the 2- and 5-positions increase electronegativity, likely enhancing resistance to electrophilic substitution reactions.

Ethyl 2,4,5-Trifluorobenzoylacetate

- Molecular Formula : C₁₁H₉F₃O₄

- Molecular Weight : 262.18 g/mol (calculated).

- Key Differences :

- Acetyl group introduces a ketone functionality, increasing reactivity in nucleophilic additions.

- Trifluoro substitution may enhance thermal stability compared to difluoro analogs.

Ethyl 2,3-Dicyano-3-Phenylpropanoate

- Molecular Formula : C₁₂H₁₀N₂O₂

- Key Differences: Cyano groups are strong electron-withdrawing substituents, drastically altering electronic properties and reactivity compared to fluorine or hydroxyl groups.

Data Table: Structural and Physical Properties

Research Findings and Implications

- Fluorination Impact : Increasing fluorine atoms correlates with higher electronegativity and stability but may reduce solubility in polar solvents. This compound’s balance of two fluorines and a hydroxyl group could optimize both stability and solubility for drug delivery .

- Ester Group Influence : Ethyl esters generally exhibit greater lipophilicity than methyl analogs, favoring passive diffusion in biological systems. However, methyl esters may degrade faster due to shorter alkyl chains .

- Functional Group Reactivity: Hydroxyl groups (as in the target compound) enable hydrogen bonding, enhancing interactions in catalytic or biological environments. Cyano or acetyl groups (in other analogs) shift reactivity toward nucleophilic or condensation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.